Acetaldoxime

Übersicht

Beschreibung

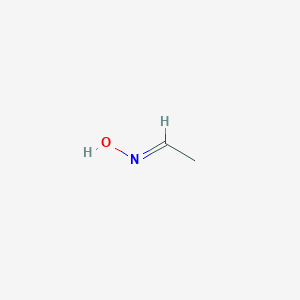

Acetaldoxime is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. This compound typically appears as a colorless liquid or a white solid and has a pungent odor. It is highly flammable and can act as both an acid and a base due to its acidic proton on the hydroxyl group and the basic nitrogen atom .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetaldoxime can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gives quantitative yields . Another method involves the ammoximation of acetaldehyde using titanium silicalite-1 as a catalyst and hydrogen peroxide as an oxidant .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of acetaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. This method is efficient and yields high purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Nitric acid is also used in reduction reactions.

Substitution: n-Butyllithium and alkyl halides are used in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediates in Reactions

Acetaldoxime serves as a crucial intermediate in numerous organic synthesis reactions. It is particularly valued for its ability to undergo various transformations:

- Alkylation Reactions : this compound can be deprotonated and subsequently alkylated to produce α-alkylated oximes. This reaction typically requires low temperatures (around -78 °C) to achieve high yields without significant byproducts .

- Rearrangement to Acetamide : Under specific conditions, this compound can be converted into acetamide using nickel(II) acetate or silica gel as catalysts. This transformation is significant in synthesizing amides from oximes .

- Synthesis of Heterocycles : The chlorination of this compound leads to the formation of acetohydroxamic acid chloride, which can further react to yield complex heterocyclic compounds such as spiroisoxazolines .

Agricultural Applications

Pesticide Production

this compound is primarily recognized for its role as an intermediate in the manufacture of pesticides. It is involved in synthesizing various agrochemicals that protect crops from pests and diseases. The compound's effectiveness in this domain stems from its ability to form active ingredients that target specific biological pathways in pests .

Pharmaceutical Applications

Drug Synthesis

In the pharmaceutical industry, this compound is utilized as an intermediate for synthesizing various therapeutic agents. Its role includes:

- Production of Vitamins and Sedatives : this compound is involved in the synthesis of essential vitamins and sedative compounds, contributing to the formulation of various medicinal products .

- Oxygen Scavenger in Boiler Water : Beyond direct pharmaceutical applications, this compound acts as an oxygen scavenger in boiler water systems, helping to prevent corrosion and maintain system integrity .

Industrial Applications

Raw Material for Various Products

this compound is used as a raw material in several industrial processes:

- Paint Binders and Plasticizers : It contributes to the production of paint binders and plasticizers, enhancing the properties of these materials for various applications .

- Building Materials and Synthetic Lubricants : The compound is also involved in manufacturing building materials and synthetic lubricants, showcasing its versatility across different sectors .

Data Tables

| Application Area | Specific Use | Description |

|---|---|---|

| Chemical Synthesis | Intermediates | Key role in organic reactions |

| Agricultural | Pesticide Production | Intermediate for agrochemical synthesis |

| Pharmaceutical | Drug Synthesis | Used in producing vitamins and sedatives |

| Industrial | Paint Binders | Enhances properties of paints |

| Industrial | Synthetic Lubricants | Used in lubricant formulations |

Case Studies

- Pesticide Development : A study demonstrated that this compound derivatives could effectively control pest populations while minimizing environmental impact. This highlights its potential as a sustainable agricultural input.

- Pharmaceutical Applications : Research has shown that this compound can be used to synthesize novel sedative compounds with improved efficacy compared to existing medications.

- Industrial Use as an Oxygen Scavenger : In boiler systems, this compound has been tested as an efficient oxygen scavenger, significantly reducing corrosion rates compared to traditional methods.

Wirkmechanismus

The mechanism of action of acetaldoxime involves its ability to act as both a reducing and oxidizing agent. In the presence of nitric acid, this compound reduces neptunium and plutonium ions through a series of redox reactions. The intermediate formation of hydroxylamine plays a crucial role in these reactions . Additionally, this compound can undergo ammoximation to form oximes, which involves the oxidation of ammonia to hydroxylamine followed by its reaction with acetaldehyde .

Vergleich Mit ähnlichen Verbindungen

Acetoxime: Similar to acetaldoxime but with a different substituent on the nitrogen atom.

Phenylthis compound: Derived from phenylacetaldehyde and used in the synthesis of benzyl cyanide.

Indole-3-acetaldoxime: A precursor in the biosynthesis of indole-3-acetic acid, an important plant hormone.

Uniqueness: this compound is unique due to its simple structure and versatility in chemical reactions. It can act as both an acid and a base, making it a valuable intermediate in various synthetic pathways. Its ability to undergo a wide range of reactions, including oxidation, reduction, and substitution, further highlights its importance in chemical synthesis .

Biologische Aktivität

Acetaldoxime, a derivative of acetaldehyde, is an organic compound with significant biological activities, particularly in plant physiology and potential applications in agriculture and medicine. This article explores the biological activity of this compound, focusing on its role as a precursor in auxin biosynthesis, its impact on plant growth, and its potential therapeutic applications.

Chemical Structure and Properties

This compound (C₂H₅NO) is formed by the reaction of acetaldehyde with hydroxylamine. Its structure features a hydroxylamine functional group attached to an aldehyde, which contributes to its reactivity and biological significance.

Role in Auxin Biosynthesis

One of the most notable biological activities of this compound is its involvement in the biosynthesis of auxins, particularly indole-3-acetaldoxime (IAOx), which is a precursor to indole-3-acetic acid (IAA), the primary plant hormone responsible for regulating growth and development.

-

Biosynthetic Pathway :

- This compound is converted to IAA through a series of enzymatic reactions involving cytochrome P450 monooxygenases. Specifically, enzymes CYP79B2 and CYP79B3 catalyze the conversion of tryptophan to IAOx, which is subsequently transformed into IAA.

- This pathway has been shown to be critical for plant responses to environmental stimuli and developmental processes, including cell elongation and differentiation .

-

Auxin Production in Plants :

- Studies demonstrate that overexpression of genes involved in this pathway leads to increased levels of auxins, promoting enhanced growth and resistance to stress . For example, Arabidopsis plants with elevated levels of IAOx exhibit improved resistance to fungal pathogens due to enhanced camalexin production, a defense compound derived from IAOx .

Impact on Plant Growth

This compound's influence extends beyond auxin biosynthesis; it plays a role in modulating various metabolic pathways associated with plant growth.

- Phenylpropanoid Pathway : this compound derivatives have been implicated in the regulation of phenylpropanoid metabolism, which is vital for the synthesis of lignins and flavonoids that contribute to plant structural integrity and defense mechanisms .

- Stress Responses : The accumulation of this compound and its derivatives can enhance a plant's ability to cope with abiotic stresses such as drought and salinity by regulating stress-responsive genes .

Therapeutic Applications

Beyond its agricultural significance, this compound shows promise in medicinal chemistry.

- Potential Antimicrobial Activity : Some studies suggest that compounds related to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Role in Disease Prevention : Research indicates that derivatives of this compound may play roles in preventing certain diseases by modulating biochemical pathways associated with inflammation or oxidative stress .

Case Studies

Several case studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Aoi et al. (2020) | Auxin production | Demonstrated that overexpression of CYP79A2 increases PAA levels via PAOx conversion. |

| Nafisi et al. (2007) | Camalexin synthesis | Identified CYP71A13 as crucial for converting IAOx to IAN, linking this compound metabolism to disease resistance mechanisms. |

| Zhao et al. (2002) | Plant growth responses | Showed that mutants deficient in IAOx production had reduced IAA levels and impaired growth under stress conditions. |

Analyse Chemischer Reaktionen

Alkylation Reactions

Acetaldoxime undergoes α-alkylation under strongly basic conditions, enabling the synthesis of substituted oximes.

Key Findings :

-

Deprotonation with n-BuLi generates a dianion, enabling regioselective alkylation syn to the oxime hydroxyl group .

-

Elevated temperatures (>-78°C) favor nitrile formation as a byproduct, necessitating strict temperature control .

Thermal Rearrangement to Acetamide

This compound rearranges to acetamide under catalytic thermal conditions.

| Reaction Type | Conditions | Catalysts | Products | Yield |

|---|---|---|---|---|

| Beckmann-like rearrangement | Xylene, reflux | 0.2 mol% Ni(OAc)₂ or SiO₂ | Acetamide (CH₃CONH₂) | Quantitative |

Mechanistic Insight :

-

The reaction proceeds via a nickel-catalyzed isomerization mechanism, with silica gel also showing catalytic activity .

Metal-Catalyzed Functionalization

Transition metals enable diverse transformations of this compound.

Notable Reactions :

Eigenschaften

CAS-Nummer |

107-29-9 |

|---|---|

Molekularformel |

C2H5NO |

Molekulargewicht |

59.07 g/mol |

IUPAC-Name |

(NZ)-N-ethylidenehydroxylamine |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |

InChI-Schlüssel |

FZENGILVLUJGJX-IHWYPQMZSA-N |

SMILES |

CC=NO |

Isomerische SMILES |

C/C=N\O |

Kanonische SMILES |

CC=NO |

Siedepunkt |

115 °C |

Color/Form |

Needles Two crystalline modifications, alpha-form and beta-form |

Dichte |

0.9656 at 20 °C/4 °C |

Flammpunkt |

Flash point < 22 °C |

melting_point |

45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |

Key on ui other cas no. |

107-29-9 |

Physikalische Beschreibung |

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |

Piktogramme |

Flammable; Irritant |

Löslichkeit |

Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |

Synonyme |

acetaldehyde oxime acetaldoxime aldoxime |

Dampfdruck |

7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acetaldoxime?

A1: this compound has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Extensive spectroscopic data, including microwave spectra, infrared (FTIR), and UV-Vis spectra, have been reported for both cis and trans isomers of this compound. These studies provide insights into its structural properties, vibrational modes, and electronic transitions. [, , ]

Q3: Are there different isomeric forms of this compound?

A3: Yes, this compound exists as two geometrical isomers: cis-Acetaldoxime and trans-Acetaldoxime. These isomers differ in the spatial arrangement of the methyl group relative to the hydroxyl group across the carbon-nitrogen double bond. [, ]

Q4: What are the catalytic applications of this compound?

A4: this compound has shown promising applications in selective hydration reactions. It can act as a catalyst, alongside transition metal salts like nickel, zinc, cobalt, and manganese salts, to facilitate the conversion of nitriles to amides in aqueous solutions. [, ]

Q5: How does the structure of the nitrile influence its reactivity in this compound-catalyzed hydration?

A5: Nitriles with electron-withdrawing groups exhibit higher reactivity in this compound-catalyzed hydration. Additionally, heterocyclic nitriles with a heteroatom lone pair adjacent to the nitrile group show enhanced reactivity. []

Q6: Can this compound be used in environmentally friendly chemical processes?

A6: Yes, this compound's ability to catalyze nitrile hydration in water, using readily available and relatively benign transition metal salts, presents a greener alternative to traditional methods that often rely on harsh conditions or toxic reagents. [, ]

Q7: What is the role of this compound in plant biology?

A7: this compound, specifically Indole-3-acetaldoxime (IAOx), is a crucial intermediate in the biosynthesis of the plant hormone Indole-3-acetic acid (IAA), also known as auxin. [, , , , , , ]

Q8: How is IAOx synthesized in plants?

A8: In Arabidopsis, the primary route for IAOx synthesis involves the enzymes CYP79B2 and CYP79B3, which convert tryptophan to IAOx. [, , , , ]

Q9: Does the IAOx pathway for IAA biosynthesis occur in all plants?

A9: While prevalent in Arabidopsis and other crucifers, the IAOx pathway might not be universal. Studies suggest that rice, maize, and tobacco, lacking apparent CYP79B orthologues, might not utilize this pathway. []

Q10: Does IAOx have other roles in plants besides IAA biosynthesis?

A10: Yes, IAOx serves as a precursor for other important compounds in plants, including indole glucosinolates, which contribute to plant defense mechanisms, and camalexin, a phytoalexin with antifungal properties. [, , , ]

Q11: How do alterations in IAOx levels impact plant development?

A11: Disruptions in IAOx metabolism can significantly affect plant growth and development. For instance, mutations in genes involved in IAOx metabolism, such as SUR1 and CYP83B1, lead to an overproduction of auxin, resulting in characteristic developmental abnormalities like excessive root growth. [, ]

Q12: What is the significance of IAOx as a metabolic branch point?

A12: IAOx represents a key branching point in plant metabolism. Its metabolic fate is directed towards either the synthesis of IAA, indole glucosinolates, or camalexin, highlighting the intricate interplay between primary and secondary metabolic pathways. [, , ]

Q13: How does the plant regulate IAOx flux between different pathways?

A13: The regulation of IAOx flux is complex and not fully understood. Studies suggest that microRNAs, such as miR10515, might play a role in modulating IAOx levels and directing its flow towards IAA biosynthesis by suppressing genes involved in indole glucosinolate synthesis, like SUR1. []

Q14: How does this compound react with nitric acid?

A14: this compound undergoes oxidation in the presence of nitric acid, leading to the formation of nitrous acid (HNO2). This reaction is influenced by factors such as nitric acid concentration and temperature. []

Q15: Can this compound be used in nuclear fuel reprocessing?

A15: Research suggests this compound's potential as a salt-free reductant in nuclear fuel reprocessing. It can reduce neptunium (Np(VI)) and plutonium (Pu(IV)) ions at practical rates, making it a candidate for separating these elements from spent nuclear fuel. [, ]

Q16: What is the mechanism of Pu(IV) reduction by this compound?

A16: Computational studies suggest that the reduction of two Pu(IV) ions by one this compound molecule occurs in a stepwise manner. The first reduction involves hydrogen atom transfer, while the second, rate-determining step, proceeds via hydroxyl ligand transfer. []

Q17: How has computational chemistry been used to study this compound?

A17: Computational methods, like density functional theory (DFT) and ab initio calculations, have been employed to investigate various aspects of this compound, including its molecular structure, vibrational frequencies, electronic properties, and reaction mechanisms. [, ]

Q18: Have there been any structure-activity relationship (SAR) studies conducted on this compound?

A18: While limited information is available specifically on this compound, studies on related oxime compounds, such as those inhibiting alcohol dehydrogenase, suggest that structural modifications, particularly around the aldehyde moiety, can significantly influence their binding affinities and inhibitory potencies. []

Q19: What analytical methods are used to study this compound?

A19: Various analytical techniques are employed to characterize and quantify this compound. These include spectroscopic methods like FTIR and NMR, chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.